molecular formula C8H8F2N2O B1593347 2-(3,5-Difluorophenyl)acetohydrazide CAS No. 797784-29-3

2-(3,5-Difluorophenyl)acetohydrazide

Cat. No. B1593347
M. Wt: 186.16 g/mol
InChI Key: IOHCJZUHAHBGJW-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)acetohydrazide , also known as DFAH , is a yellow crystalline powder belonging to the class of acetohydrazides . Its chemical formula is C₈H₈F₂N₂O with a molecular weight of 186.16 g/mol .

Scientific Research Applications

Synthesis and Bioactivity

A notable application is in the synthesis and structural elucidation of various derivatives for potential bioactive properties. For instance, the synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives and their evaluation for antiproliferative activities against cancer cells illustrate the compound's significance in medicinal chemistry. These derivatives exhibited significant activity against PC3 cancer cells, highlighting their potential as anticancer agents (Jin et al., 2006).

Catalysis and Chemical Reactions

In the realm of catalysis, compounds like tris(pentafluorophenyl)borane, related by their incorporation of fluorophenyl groups, have found extensive use in organic and organometallic chemistry. These compounds facilitate hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, showcasing the diverse applications of fluoroaryl compounds in catalysis (Erker, 2005).

Pharmacological Potential

The pharmacological potential of derivatives is further evidenced by the synthesis of novel polyfluoro substituted pyrazoline type sulfonamides. These compounds, featuring difluorophenyl components, demonstrated significant inhibitory profiles against acetylcholinesterase and human carbonic anhydrase enzymes, indicating their promise as multi-target agents for therapeutic development (Yamali et al., 2020).

Materials Science

In materials science, derivatives of 2-(3,5-Difluorophenyl)acetohydrazide have been utilized in the synthesis of novel dyes and sensors. For example, new difluorobora-diisoindolomethenes dyes derived from carbohydrazide show modulated fluorescence properties, useful for applications ranging from dye-sensitized solar cells to bioimaging (Ulrich et al., 2007).

Antimicrobial and Antioxidant Activities

The compound and its derivatives have also been explored for antimicrobial and antioxidant activities. For instance, some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed promising lipase and α-glucosidase inhibition, indicating potential applications in treating metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

2-(3,5-difluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-1-5(2-7(10)4-6)3-8(13)12-11/h1-2,4H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHCJZUHAHBGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650406
Record name 2-(3,5-Difluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)acetohydrazide

CAS RN

797784-29-3
Record name 2-(3,5-Difluorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 797784-29-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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